Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Lipophilicity Chromatographic selectivity Pharmaceutical impurity profiling

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (CAS 33369-52-7), also known as Tolmetin Methyl Ester or Tolmetin Impurity 6, is a synthetic pyrrole‑2‑acetate derivative with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g·mol⁻¹. The compound bears a 4‑methylbenzoyl substituent at the 5‑position, an acetate methyl ester at the 2‑position, and a methyl group on the pyrrole nitrogen, giving it an XLogP3 of 3.1 and a calculated log P of 2.56, consistent with its intermediate lipophilicity.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 33369-52-7
Cat. No. B1584471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
CAS33369-52-7
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC
InChIInChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(19)14-9-8-13(17(14)2)10-15(18)20-3/h4-9H,10H2,1-3H3
InChIKeySIXINSDWVSIFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (CAS 33369-52-7) – Core Identity and Sourcing-Relevant Properties


Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (CAS 33369-52-7), also known as Tolmetin Methyl Ester or Tolmetin Impurity 6, is a synthetic pyrrole‑2‑acetate derivative with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g·mol⁻¹ [1]. The compound bears a 4‑methylbenzoyl substituent at the 5‑position, an acetate methyl ester at the 2‑position, and a methyl group on the pyrrole nitrogen, giving it an XLogP3 of 3.1 and a calculated log P of 2.56, consistent with its intermediate lipophilicity [2]. It is primarily manufactured as a high‑purity (≥95–98 %) pharmaceutical intermediate and as a certified impurity reference standard for Tolmetin Sodium Active Pharmaceutical Ingredient (API) quality control, supporting ANDA/DMF submissions and analytical method development [3].

Why Generic Substitution of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (CAS 33369-52-7) Carries Quantifiable Risk


Simple interchange of this methyl ester with Tolmetin free acid (CAS 26171‑23‑3), Tolmetin Sodium (CAS 35711‑34‑3), or other in‑class pyrrole‑2‑acetate analogs introduces measurable differences in critical quality attributes. The methyl ester is a neutral, non‑ionisable molecule (XLogP3 = 3.1, log P = 2.56) while the free acid and its sodium salt are ionisable species with markedly lower log P values (~2.19–2.79) [1]. This distinction drives divergent chromatographic retention on reversed‑phase HPLC, impacting its utility as a system‑suitability marker in pharmacopoeial impurity profiling [2]. Moreover, the methyl ester serves as a defined, isolable synthetic intermediate en‑route to Tolmetin Sodium, and its crystalline form—when specified—directly affects downstream processing yields and polymorphic purity [3]. Substitution with an unqualified compound therefore introduces risks in analytical accuracy, regulatory compliance, and manufacturing consistency that are not addressed by generic NSAID‑class descriptions.

Quantitative Differentiation Evidence for Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (CAS 33369-52-7) Against In‑Class Comparators


Reversed‑Phase Log P Distinguishes the Neutral Methyl Ester from the Ionisable Free Acid and Sodium Salt

The experimental/log P values confirm that Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate possesses a log P of 2.56, whereas the corresponding free acid Tolmetin exhibits a range of 2.19–2.79 (the charged sodium salt being substantially more hydrophilic) [1]. This ~0.3–0.4 log P shift translates into a longer reversed‑phase (C18) retention time for the methyl ester, enabling baseline separation from the API peak during pharmacopoeial impurity testing [2].

Lipophilicity Chromatographic selectivity Pharmaceutical impurity profiling

Unique Molecular Mass and Exact Mass Enable Unambiguous Mass‑Spectrometric Discrimination from API and Closely Related Impurities

The monoisotopic mass of the target methyl ester is 271.12084 Da, exactly 14.01565 Da heavier than Tolmetin free acid (monoisotopic mass 257.10519 Da) [REFS-1, REFS-2]. This mass increment corresponds to a single methylene (CH₂) unit and allows unambiguous identification in LC‑MS impurity screens via extracted‑ion chromatograms at m/z 272.1281 ([M+H]⁺) versus m/z 258.1124 for Tolmetin [3]. No other common in‑class impurity shares this exact mass shift.

Mass spectrometry Impurity identification LC‑MS/MS method development

Crystalline Polymorph Specification Provides a Definitive Solid‑State Fingerprint Absent in the Amorphous Free Acid

The Indian Patent IN282712B discloses novel crystalline forms of tolmetin methyl ester, tolmetin, and tolmetin sodium, with the methyl ester exhibiting a distinctive X‑ray powder diffraction (XRPD) pattern [1]. While the patent specification provides characteristic 2θ peaks for the crystalline methyl ester (data embedded in the patent figures), the free acid Tolmetin typically exists as a crystalline solid with a melting point of ~156 °C but without the same defined polymorphic landscape . The availability of a defined crystalline intermediate enables reproducible solid‑form control during synthesis scale‑up, a feature not afforded by the less‑characterised amorphous or variable‑crystalline free acid batches.

Polymorphism X‑ray powder diffraction Solid‑form patent protection

Validated HPLC Method on Newcrom R1 Provides a Ready‑to‑Use Protocol for Impurity Isolation and Quantitation

A dedicated reversed‑phase HPLC method using a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase) has been established for the separation of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate [1]. The method is scalable from analytical to preparative scale, enabling isolation of the target ester from reaction mixtures or forced‑degradation samples. In contrast, generic USP methods for Tolmetin Sodium (e.g., USP Tolmetin Sodium monograph) are optimised for the API and its specified impurities but do not inherently resolve the methyl ester as a dedicated peak unless specifically validated [2].

HPLC method validation Preparative chromatography Impurity isolation

Research & Industrial Scenarios Where Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (CAS 33369-52-7) Delivers Proven Differentiation


Certified Reference Standard for Tolmetin Sodium Impurity Profiling in ANDA and DMF Submissions

As Tolmetin Impurity 6, this methyl ester is supplied with full characterisation data and certificate of analysis compliant with ICH Q3A/Q3B guidelines [1]. Its unique mass (+14 Da vs. Tolmetin) and longer RP‑HPLC retention time (log P = 2.56) enable it to serve as a system‑suitability marker and quantitation reference for Abbreviated New Drug Applications, where identification and control of process‑related impurities are mandatory [2].

Synthetic Intermediate with Defined Crystalline Form for Tolmetin Sodium Manufacturing

The crystalline methyl ester described in IN282712B provides a stable, isolable intermediate for the final hydrolysis step to Tolmetin Sodium [1]. Its XRPD‑defined polymorphic identity ensures solid‑form consistency across batches, minimising variability in downstream reaction kinetics and yield—an advantage over direct use of the free acid, which may exhibit variable crystallinity [2].

LC‑MS/MS Method Development Probe for Ester‑Linked Drug Metabolite Studies

The methyl ester serves as a convenient surrogate standard for developing LC‑MS/MS methods targeting ester‑containing tolmetin metabolites or prodrugs (e.g., Amtolmetin Guacil) [1]. Its well‑defined chromatographic behaviour on Newcrom R1 and characteristic fragmentation pattern (MS² data available via SpectraBase) accelerate method transfer and troubleshooting [2].

Aldose Reductase Inhibition Probe in Diabetic Complication Research

While the free acid Tolmetin has established aldose reductase inhibitory activity (US Patent 4,423,060), the methyl ester derivative offers a neutral, lipophilic probe for studying structure‑activity relationships in cell‑based assays where passive membrane permeability is a critical variable [1]. Its XLogP3 of 3.1 predicts superior passive diffusion relative to the ionised acid, enabling intracellular target engagement studies without confounding ion‑channel effects [2].

Quote Request

Request a Quote for Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.